2-Ethylhexyl isohexadecanoate
Description
2-Propylpentyl 14-methylpentadecanoate is a branched-chain fatty acid ester characterized by a 14-methylpentadecanoic acid backbone esterified with a 2-propylpentyl alcohol group. These analogs differ primarily in their ester groups, which influence their physical properties, biosynthesis, and bioactivity .
Properties
CAS No. |
93843-32-4 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-ethylhexyl 14-methylpentadecanoate |
InChI |
InChI=1S/C24H48O2/c1-5-7-19-23(6-2)21-26-24(25)20-17-15-13-11-9-8-10-12-14-16-18-22(3)4/h22-23H,5-21H2,1-4H3 |
InChI Key |
DAASORNPDPZLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)COC(=O)CCCCCCCCCCCCC(C)C |
Other CAS No. |
93843-32-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Chemical Properties
The ester group significantly impacts molecular weight, polarity, and solubility. A comparative analysis is provided below:
* Hypothetical data inferred from structural analogs.
Key Observations :
- Methyl ester : Exhibits the lowest molecular weight and simplest structure, favoring volatility and ease of synthesis .
- Hydroxylated esters : Polar groups (e.g., -OH in 2,3-dihydroxypropyl) increase solubility in aqueous environments but reduce lipid bilayer penetration .
- 2-Propylpentyl ester : The elongated, branched ester group likely enhances lipophilicity, making it suitable for lipid-based formulations.
Anti-Inflammatory Activity
- Methyl 14-methylpentadecanoate: Demonstrated strong binding to interleukin-1β (glide energy: -29.607; docking score: -2.401), inhibiting inflammation in Syzygium aromaticum nanoparticles .
- Hydroxylated esters : Polar groups may reduce bioactivity in hydrophobic targets but enhance interactions with hydrophilic receptors .
- 2-Propylpentyl ester : Hypothetically, increased lipophilicity could improve tissue retention but may sterically hinder binding to specific enzyme pockets.
Natural Abundance
- Methyl ester: Detected in Petiveria alliacea (7.0% peak area) and Anogeissus leiocarpus (3.96% peak area) .
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